Diethyl 2-(benzylamino)malonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
diethyl 2-(benzylamino)propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)15-10-11-8-6-5-7-9-11/h5-9,12,15H,3-4,10H2,1-2H3 |
InChI Key |
HVHMRTNBJYCLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Historical Context and Significance of Malonate Derivatives in Organic Chemistry
Malonic acid, a naturally occurring dicarboxylic acid found in some fruits and vegetables, serves as the parent compound for a versatile class of reagents known as malonate derivatives. wikipedia.orgacs.org First prepared in 1858, malonic acid itself has limited applications due to its instability. wikipedia.orgbritannica.com However, its esters, particularly diethyl malonate, are mainstays in organic synthesis. britannica.comwikipedia.org
The significance of diethyl malonate stems from the reactivity of the central methylene (B1212753) (-CH2-) group, which is flanked by two electron-withdrawing carbonyl groups. wikipedia.orgchemicalbook.com This structural feature makes the methylene protons acidic and easily removed by a base, forming a stable carbanion. quora.comwikipedia.org This carbanion can then readily participate in a variety of chemical reactions, most notably the malonic ester synthesis. This classic reaction allows for the alkylation of the diethyl malonate, which can then be converted into a substituted acetic acid. wikipedia.org This process has been instrumental in the synthesis of a wide array of compounds, including barbiturates, vitamins B1 and B6, and various pharmaceuticals. britannica.comwikipedia.org
The versatility of malonate derivatives extends beyond simple alkylation. They are key starting materials in Knoevenagel condensations, Michael additions, and cyclocondensation reactions to form heterocyclic compounds. chemicalbook.comnih.gov This broad reactivity has cemented the role of malonate derivatives as fundamental building blocks in the synthetic chemist's toolkit for over a century.
Importance of Diethyl 2 Benzylamino Malonate As a Functionalized Building Block
In modern organic synthesis, there is a growing emphasis on the use of functionalized building blocks. sigmaaldrich.comboronmolecular.comhilarispublisher.com These are relatively small molecules that already contain specific functional groups and are designed for the modular and efficient construction of more complex target molecules. alfa-chemistry.comuschemfine.com This approach often proves to be more rapid and reliable than multi-step syntheses. uschemfine.com
Diethyl 2-(benzylamino)malonate exemplifies such a functionalized building block. It combines the core reactivity of the malonate structure with a benzylamino substituent. This pre-installed amino group, protected by a benzyl (B1604629) group, offers several advantages:
Direct Introduction of Nitrogen: The benzylamino group allows for the direct incorporation of a nitrogen atom into a molecule, which is a key element in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. ontosight.ai
Chiral Synthesis: The presence of the amino group provides a handle for enantioselective transformations, which are crucial in medicinal chemistry for the synthesis of optically active drugs. nih.gov
Versatility in Heterocyclic Synthesis: The combination of the malonate and amino functionalities makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds.
The benzyl group serves as a common protecting group for the amine, which can be readily removed at a later stage in the synthesis to reveal the primary amine for further functionalization. This strategic placement of a protected amino group on the malonate scaffold makes this compound a highly valuable and versatile intermediate in the synthesis of complex nitrogen-containing molecules.
Overview of Research Trajectories for Amino Substituted Malonates
Classical Alkylation and Amination Approaches to this compound
Malonic Ester Synthesis via Halogenated Benzyl (B1604629) Intermediates
The malonic ester synthesis is a well-established and versatile method for the formation of carbon-carbon bonds. askthenerd.comwikipedia.orgopenochem.org In the context of preparing this compound, this approach typically involves the reaction of diethyl malonate with a benzyl halide, such as benzyl bromide or benzyl chloride. askthenerd.comorganicchemistrytutor.com
The reaction is initiated by deprotonating diethyl malonate with a suitable base to form a nucleophilic enolate. wikipedia.orgorganicchemistrytutor.com Common bases used for this purpose include sodium ethoxide in ethanol (B145695). askthenerd.com The resulting enolate then undergoes a nucleophilic substitution reaction (SN2) with the benzyl halide, leading to the formation of diethyl 2-benzylmalonate. askthenerd.comorganicchemistrytutor.com
To introduce the amino group, a subsequent amination step is required. This can be achieved through various methods, although direct amination of the alkylated malonate can be challenging. A more common strategy involves the introduction of a nitrogen-containing functional group that can be later converted to the desired amine.
For instance, a related synthesis of diethyl 2-(2-nitrobenzyl)malonate involves the reaction of diethyl malonate with 1-(bromomethyl)-2-nitrobenzene in the presence of potassium carbonate in dimethylformamide. chemicalbook.com The nitro group can then be reduced to an amino group in a subsequent step.
A significant drawback of the malonic ester synthesis is the potential for dialkylation, where the mono-alkylated product reacts further with the alkyl halide to form a dialkylated species. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this side reaction.
Direct Amination Strategies of Malonate Esters
Direct amination of diethyl malonate or its derivatives with benzylamine (B48309) presents another potential route to this compound. However, the direct reaction of amines with malonic esters to form N-substituted aminomalonates is not always straightforward.
One approach involves the reaction of diethyl malonate with an amine, which can lead to the formation of malonamides. google.com For example, the reaction of substituted anilines with diethyl malonate in the presence of sodium methoxide (B1231860) has been reported to yield malonic mono-ester mono-anilides. google.com
Another strategy involves the use of activated malonate derivatives. For instance, the reaction of 2-aminobenzophenones with diethyl ethoxymethylenemalonate, followed by reaction with hydrazine (B178648) hydrate, has been used to synthesize 1,3,4-benzotriazepines, demonstrating the reactivity of malonate derivatives towards nitrogen nucleophiles. researchgate.net
Advanced Catalytic Routes for this compound Formation
Biocatalytic Aminolysis of Diesters with Benzylamine
Biocatalytic methods offer an environmentally friendly and often highly selective alternative to traditional chemical synthesis. While specific examples for the direct biocatalytic aminolysis of diethyl malonate with benzylamine to form this compound are not extensively detailed in the provided search results, the general principle of using enzymes to catalyze the formation of amides from esters is a well-established field.
Transition-Metal Catalyzed Coupling Reactions involving Benzyl Moieties and Malonates
Transition-metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions, for example, are widely used in organic synthesis.
While direct palladium-catalyzed coupling of a benzyl moiety to the alpha-carbon of diethyl malonate is not the most common application, related reactions demonstrate the feasibility of such transformations. For instance, palladium complexes with biphosphine ligands have been used as catalysts for the carbonylation of haloacetic acid esters to produce diethyl malonate. google.com
Furthermore, the synthesis of diethyl 2-phenylmalonate can be achieved through the condensation of ethyl phenylacetate (B1230308) and diethyl carbonate under basic conditions, highlighting the utility of condensation reactions in forming substituted malonates. nih.gov
Synthesis of Structural Analogs and Precursors to this compound
The synthesis of precursors and structural analogs of this compound is crucial for developing various derivatives and for providing starting materials for further chemical transformations.
Preparation of N-Methylated and Other Substituted Benzylamino Malonates
The preparation of N-methylated analogs involves the methylation of the secondary amine in this compound. While specific literature on the N-methylation of this exact compound is sparse, general methods for N-methylation of anilines and related amines can be applied. google.comgoogle.com A common strategy is the reaction with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com
A typical procedure would involve dissolving this compound in a suitable solvent, such as dimethylformamide (DMF), and adding a base like sodium hydroxide (B78521) or potassium hydroxide to deprotonate the amine. google.comgoogle.com Subsequently, the methylating agent is added dropwise, often with temperature control to manage the exothermic reaction. google.com The resulting N-methylated product, diethyl 2-(N-benzyl-N-methylamino)malonate, can then be isolated through aqueous workup and extraction. google.com
Synthesis of Nitrobenzylmalonates as Precursors
A key precursor for this compound is its corresponding nitro analog, diethyl 2-(nitrobenzyl)malonate. The nitro group can be readily reduced to an amino group in a subsequent step. The synthesis of diethyl 2-(2-nitrobenzyl)malonate is achieved through the alkylation of diethyl malonate with a nitrobenzyl halide. chemicalbook.com
In a representative synthesis, diethyl malonate is treated with potassium carbonate in dimethylformamide (DMF). chemicalbook.com To this mixture, a solution of 1-(bromomethyl)-2-nitrobenzene in DMF is added. The reaction proceeds at ambient temperature for a couple of hours. chemicalbook.com After the reaction is complete, the mixture is diluted with water and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com Purification by column chromatography yields the pure diethyl 2-(2-nitrobenzyl)malonate. chemicalbook.com
Table 2: Synthesis of Diethyl 2-(2-nitrobenzyl)malonate
| Reactant 1 | Reactant 2 | Base | Solvent | Time | Temperature | Yield | Reference |
|---|
Nucleophilic Reactivity of the Central Carbon in this compound
The carbon atom situated between the two carbonyl groups of the malonate ester is the most reactive nucleophilic center in the molecule. Its enhanced acidity is a direct consequence of the resonance stabilization of the conjugate base, an enolate, which is delocalized over the two adjacent carbonyl groups.
The cornerstone of malonic ester synthesis is the alkylation of the α-carbon. libretexts.org This process is initiated by the deprotonation of the central carbon atom using a suitable base to form a resonance-stabilized enolate ion. libretexts.org For diethyl malonate, the pKa of the α-hydrogens is approximately 13, making bases like sodium ethoxide (NaOEt) in ethanol effective for generating the enolate. libretexts.orgpressbooks.pub The presence of the benzylamino substituent at the α-position influences this acidity, but the fundamental principle of enolate formation remains the same.
The mechanism proceeds in two main steps:
Enolate Formation: A base removes the acidic proton from the α-carbon, creating a nucleophilic enolate. The choice of base is crucial; an alkoxide corresponding to the ester alcohol (e.g., ethoxide for ethyl esters) is typically used to prevent transesterification reactions. libretexts.org
Nucleophilic Attack: The generated enolate ion then acts as a nucleophile, attacking an electrophilic alkyl halide (or other suitable electrophile) in a classic SN2 reaction. libretexts.orgyoutube.com This step forms a new carbon-carbon bond at the central carbon, yielding an α-substituted benzylamino malonate derivative.
This alkylation can often be repeated if a second acidic proton is available on the central carbon, allowing for the synthesis of dialkylated derivatives. libretexts.org
Table 1: General Conditions for Malonic Ester Alkylation
| Step | Reagents | Purpose | Typical Conditions | Reference |
|---|---|---|---|---|
| Enolate Formation | Sodium Ethoxide (NaOEt) or other strong bases (e.g., LDA) | Deprotonation of the α-carbon to form a nucleophilic enolate. | Ethanol (as solvent for NaOEt), THF (for LDA). | libretexts.org, pressbooks.pub |
| Alkylation | Primary or secondary alkyl halides (R-X, where X = Cl, Br, I) | Introduction of an alkyl group at the α-carbon via SN2 reaction. | Reaction with the pre-formed enolate in the same solvent. | libretexts.org, youtube.com |
The substitution reactions of this compound are characterized by high regioselectivity. Alkylation occurs almost exclusively at the central carbon atom due to the significantly higher acidity of the α-proton compared to any other C-H bond in the molecule. The flanking ester groups are essential for stabilizing the resulting negative charge of the enolate intermediate.
Stereoselectivity becomes a consideration when the alkylation reaction creates a new stereocenter. Since the alkylation step proceeds via an SN2 mechanism, the reaction is stereospecific with respect to the alkylating agent. libretexts.org However, the planarity of the enolate intermediate means that if the central carbon becomes a new stereocenter, the reaction could potentially yield a racemic mixture or a mixture of diastereomers, depending on the presence of other chiral centers in the molecule and the reaction conditions. Achieving stereocontrol in these reactions often requires the use of chiral auxiliaries or catalysts, a topic that falls under asymmetric synthesis.
Hydrolysis and Decarboxylation Pathways of this compound Derivatives
Following alkylation, the ester groups of this compound derivatives can be hydrolyzed and the resulting malonic acid can be decarboxylated. This sequence is a classic method for preparing α-amino acids and their derivatives.
The conversion of the diester to a dicarboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group, forming a carboxylate salt. The reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the base. Subsequent acidification is required to protonate the carboxylate and the amino group to yield the free amino malonic acid. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group toward nucleophilic attack by water. This is a reversible process, and the reaction is typically driven to completion by using a large excess of water. stackexchange.com
Studies on substituted diethyl malonates, such as diethyl 2-(perfluorophenyl)malonate, have shown that the nature of the α-substituent can significantly impact the ease of hydrolysis. beilstein-journals.orgbeilstein-journals.org In some cases, harsh conditions like refluxing in a mixture of hydrobromic acid and acetic acid are necessary to achieve both hydrolysis and subsequent decarboxylation. beilstein-journals.orgbeilstein-journals.org The benzylamino group, with its basic nitrogen atom, can complicate hydrolysis, potentially requiring careful pH control to ensure both the amine and the esters react as desired.
Table 2: Representative Conditions for Hydrolysis of Substituted Malonate Esters
| Substrate Type | Conditions | Product | Key Observation | Reference |
|---|---|---|---|---|
| Dialkylated Malonates | Potassium hydroxide in ethanol-water mixture, reflux | Malonic Acid Derivative | Standard saponification to the dicarboxylate salt. | scirp.org |
| General Malonate Ester | Aqueous HCl, heat | Substituted Monocarboxylic Acid | Hydrolysis is immediately followed by decarboxylation. | libretexts.org |
| Diethyl 2-(perfluorophenyl)malonate | Aqueous HBr and glacial AcOH, reflux | 2-(perfluorophenyl)acetic acid | Standard basic or acidic hydrolysis was ineffective; harsh conditions led directly to the decarboxylated product. | beilstein-journals.org, beilstein-journals.org |
| General Amino Ester | t-BuNH₂/LiBr/MeOH/H₂O, room temp | Protected Amino Acid | Selective hydrolysis without racemization. |
The malonic acid intermediate derived from the hydrolysis of a this compound derivative readily undergoes decarboxylation (loss of CO₂) upon heating. libretexts.org This reaction is characteristic of β-keto acids and malonic acids, where a carbonyl group is positioned two atoms away from the carboxylic acid. libretexts.org
The mechanism for thermal decarboxylation is believed to proceed through a cyclic, six-membered transition state. libretexts.orgpressbooks.pub This pericyclic reaction involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, leading to the formation of an enol intermediate and carbon dioxide. The enol then tautomerizes to the more stable final carboxylic acid product.
Decarboxylation can also be facilitated by catalysts. While thermal methods often employ high-boiling point solvents like xylene or pyridine, newer methods have been developed to achieve decarboxylation under milder conditions. scirp.org For instance, photoredox catalysis has been shown to effect the double decarboxylation of malonic acid derivatives directly. nih.gov Microwave-assisted decarboxylation under solvent- and catalyst-free conditions has also been reported as a highly efficient and clean method. scirp.org
Intramolecular Cyclization Reactions Involving the Benzylamino Moiety
The structure of this compound contains nucleophilic (the amino nitrogen) and electrophilic (the ester carbonyls) centers, creating the potential for intramolecular cyclization reactions. Such reactions are a powerful tool for the synthesis of heterocyclic compounds.
Depending on the reaction conditions and the presence of other functional groups, the benzylamino moiety can participate in cyclization in several ways. For example, under conditions that activate the ester carbonyls, the nitrogen atom of the benzylamino group could act as an internal nucleophile, attacking one of the ester groups to form a four-membered ring (a β-lactam) or other heterocyclic structures, although this is sterically less favorable.
Formation of Oxindoles and Related Heterocycles
The synthesis of oxindoles, a core structural motif in many pharmaceuticals and natural products, can be achieved through the cyclization of substituted phenylmalonate esters. A common strategy involves the intramolecular cyclization of a 2-aminophenylmalonate diester. In this process, the amino group attacks one of the ester carbonyls, leading to the formation of the five-membered lactam ring characteristic of the oxindole (B195798) system.
While direct studies on this compound for this purpose are not extensively documented, its structure is analogous to the key 2-aminophenylmalonate intermediate. It is mechanistically plausible that a suitably substituted derivative of this compound could serve as a precursor to N-benzyl oxindoles. For instance, if the phenyl ring of the benzyl group were to contain an ortho-halo or other suitable leaving group, an intramolecular nucleophilic aromatic substitution followed by cyclization could be envisioned. The fundamental reaction involves the nucleophilic attack of the secondary amine onto an electrophilic center, leading to ring closure.
Cyclocondensation Reactions to Malonyl Heterocycles
Cyclocondensation reactions involving malonic esters and 1,3-dinucleophiles are a cornerstone of heterocyclic chemistry, providing access to a variety of six-membered rings. nih.govnih.gov Diethyl malonate and its 2-substituted derivatives are known to react with compounds like urea, amidines, and 2-aminopyridine (B139424) to form so-called "malonyl heterocycles," which feature a 1,3-dicarbonyl moiety within the ring system. nih.govresearchgate.net
These reactions often require elevated temperatures (above 250°C) or basic catalysis, particularly for less reactive malonates. nih.govresearchgate.net The reaction of anilines with substituted diethyl malonates can yield 4-hydroxyquinolones at high temperatures. nih.gov The mechanism is believed to proceed through the initial formation of an open-chain amide or ester, followed by the elimination of a second mole of alcohol at higher temperatures to form a reactive ketene (B1206846) intermediate, which then cyclizes. nih.govresearchgate.net
In the case of this compound, the N-benzylamino substituent at the 2-position would influence its reactivity in such cyclocondensations. The secondary amine itself could act as one of the nucleophilic centers, or it could electronically modulate the reactivity of the malonate backbone.
Table 1: Examples of Cyclocondensation Reactions with Malonate Derivatives
| Malonate Derivative | Dinucleophile | Product Type | Reference |
|---|---|---|---|
| Diethyl malonate | Urea | Barbituric acids | nih.gov |
| Diethyl malonate | 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione | nih.gov |
| Substituted Diethyl Malonates | Anilines | 4-Hydroxyquinolones | nih.gov |
Aminolysis and Transamidation Processes with this compound
The ester groups of this compound are susceptible to nucleophilic attack by amines, leading to aminolysis or transamidation products. This reactivity is fundamental to modifying the malonate core and introducing new functional groups. Transesterification of diethyl malonate with benzyl alcohol has been studied, indicating the feasibility of reactions at the ester positions. researchgate.net
Desymmetrization Reactions with Benzyl Amine
The creation of quaternary stereocenters is a significant challenge in organic synthesis. The desymmetrization of prochiral, disubstituted malonic esters offers an elegant solution by separating the C-C bond formation from the enantioselection step. nih.gov this compound is a prochiral molecule, as the two ethoxycarbonyl groups are enantiotopic. Selective transformation of one of these ester groups can generate a chiral molecule with a new stereocenter at the α-carbon.
Recent advances have focused on catalytic reductive desymmetrization. For example, α-substituted α-amino malonic esters are excellent substrates for desymmetrization via selective hydrosilylation of one ester group, catalyzed by dinuclear zinc complexes with chiral ligands. researchgate.net This method yields chiral α-quaternary β-hydroxyesters with high enantiocontrol. nih.gov The term "with Benzyl Amine" suggests the use of a chiral benzylamine derivative as a ligand for the metal catalyst, a common strategy to induce asymmetry. Another approach involves the intramolecular acylation of enamines formed from aminomalonic esters, catalyzed by a chiral phosphoric acid, to achieve desymmetrization. nih.gov
Given these precedents, this compound is an ideal candidate for such catalytic desymmetrization strategies, providing a pathway to valuable chiral building blocks containing a quaternary α-amino acid derivative core.
Table 2: Catalytic Desymmetrization Strategies for Malonic Esters
| Substrate Type | Method | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Disubstituted malonic esters | Reductive Desymmetrization | Dinuclear Zinc Complex / Chiral Ligand / Silane | α-Quaternary β-hydroxyesters | nih.govresearchgate.net |
| Aminomalonic esters / Cyclic ketones | Enamine Acylation | Chiral Phosphoric Acid | Pyrrolinones / Indolinones | nih.gov |
Cascade and Multicomponent Reactions Incorporating this compound
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. The multiple functional groups of this compound make it a suitable component for such transformations.
Aryne-Capture/Rearrangement Reactions for Malonate Derivatives
Arynes are highly reactive intermediates that can be "trapped" by a variety of nucleophiles. The enolate of diethyl malonate, generated with a base, is a classic carbon nucleophile used to capture arynes, leading to the formation of α-aryl malonates. This reaction provides a powerful method for C-C bond formation with an aromatic ring.
For this compound, treatment with a strong, non-nucleophilic base would generate the corresponding enolate by deprotonation of the α-methine proton. This enolate would be expected to readily trap an in situ-generated aryne (e.g., benzyne (B1209423) from 2-(trimethylsilyl)phenyl triflate). The reaction would result in the formation of a diethyl 2-aryl-2-(benzylamino)malonate, a product containing a new quaternary carbon center. This proposed pathway is a logical extension of the well-established reactivity of malonate enolates.
Reaction with Iminoketenes in Quinolone Synthesis
Iminoketenes are another class of highly reactive intermediates that can participate in cycloadditions and nucleophilic additions. While classical quinolone syntheses, such as the Conrad-Limpach reaction, involve the condensation of anilines with β-ketoesters or their equivalents, nih.gov the reaction of this compound with an iminoketene would follow a different mechanistic path.
The secondary amine of this compound is a potent nucleophile. It would likely attack the central electrophilic carbon of an iminoketene. This nucleophilic addition would generate a zwitterionic or neutral intermediate, which could then undergo a cascade of reactions, including intramolecular cyclization. The cyclization could potentially involve one of the ester carbonyls, leading to the formation of a novel heterocyclic system. Although this pathway may not lead directly to a traditional quinolone structure, it represents a plausible and synthetically intriguing cascade reaction initiated by the nucleophilicity of the benzylamino group.
Applications of Diethyl 2 Benzylamino Malonate As a Versatile Synthetic Building Block
Precursor in Amino Acid and Peptide Synthesis
One of the most significant applications of diethyl 2-(benzylamino)malonate is in the synthesis of α-amino acids. The presence of the benzyl (B1604629) group on the nitrogen atom serves as a convenient protecting group that can be removed under mild conditions, while the malonic ester portion provides a reactive site for carbon-carbon bond formation.
The amidomalonate synthesis is a classic and reliable method for preparing α-amino acids. quora.comquora.com This route utilizes a derivative of diethyl malonate, such as this compound, as the starting material. The general strategy involves the alkylation of the α-carbon of the malonate, followed by hydrolysis and decarboxylation to yield the desired amino acid.
The key steps of the amidomalonate route using a protected aminomalonate ester are as follows:
Deprotonation: The carbon atom between the two ester groups is acidic and can be deprotonated by a suitable base, such as sodium ethoxide, to form a stable enolate.
Alkylation: The resulting enolate acts as a nucleophile and reacts with an alkyl halide in a nucleophilic substitution reaction to introduce a new alkyl group at the α-carbon.
Hydrolysis and Decarboxylation: The ester groups and the amide or protected amine are then hydrolyzed, typically under acidic conditions. This is followed by decarboxylation upon heating, which results in the formation of the final α-amino acid. libretexts.org
The use of this compound in this synthesis allows for the direct introduction of an amino group, protected as a benzylamine (B48309), which can be deprotected at a later stage of the synthesis.
The versatility of the amidomalonate route can be demonstrated through the synthesis of specific amino acids. For instance, a closely related derivative, diethyl benzylmalonate, is used in a well-established procedure for the synthesis of phenylalanine. orgsyn.org In this synthesis, diethyl benzylmalonate is first brominated and then converted to the corresponding amino acid.
A similar approach starting with an aminomalonate derivative can be envisioned for the synthesis of various amino acids. The choice of the alkylating agent in the second step of the amidomalonate synthesis determines the side chain of the resulting amino acid.
Table 1: Synthesis of Phenylalanine from Diethyl Benzylmalonate
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | Diethyl malonate, Sodium, Benzyl chloride | Diethyl benzylmalonate | Introduction of the benzyl group |
| 2 | Diethyl benzylmalonate, Potassium hydroxide (B78521) | Intermediate salt | Saponification of the esters |
| 3 | Intermediate salt, Bromine | α-Bromo-β-phenylpropionic acid | Bromination at the α-carbon |
| 4 | α-Bromo-β-phenylpropionic acid, Ammonia (B1221849) | dl-Phenylalanine | Introduction of the amino group |
This table illustrates a representative synthesis of Phenylalanine, showcasing the utility of malonic esters in amino acid preparation. orgsyn.org
Role in Heterocyclic Compound Synthesis
The reactivity of this compound also extends to the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The presence of both a nucleophilic nitrogen atom and a dicarbonyl system makes it a valuable precursor for a range of cyclization reactions.
Substituted oxindoles are an important class of heterocyclic compounds found in many natural products and pharmaceutically active molecules. rsc.orgnih.gov The synthesis of these compounds often involves the formation of a five-membered ring containing a nitrogen atom fused to a benzene (B151609) ring. Malonic esters are known precursors for various heterocyclic systems. nih.gov
The structure of this compound is well-suited for the construction of such heterocyclic frameworks. The nitrogen atom can act as a nucleophile in intramolecular cyclization reactions, while the malonate portion can be transformed to participate in ring formation. For example, derivatives of this compound could potentially be used in synthetic strategies to access substituted oxindoles and other related nitrogen-containing heterocycles.
Diethyl malonate and its derivatives are widely used in condensation reactions to form a variety of heterocycles. For example, the reaction of diethyl malonate with ureas or thioureas is a common method for the synthesis of barbiturates and thiobarbiturates. Similarly, reactions with amidines can yield pyrimidines. researchgate.net
This compound can also be employed in the synthesis of malonyl-derived heterocycles. The presence of the benzylamino group can influence the course of these reactions and lead to the formation of more complex or substituted heterocyclic systems.
Intermediate in Complex Organic Molecule Construction
Beyond the synthesis of amino acids and heterocycles, this compound serves as a valuable intermediate in the construction of more complex organic molecules. Its ability to introduce a protected amino acid-like fragment into a larger structure makes it a useful tool in multistep organic synthesis.
The ester groups can be selectively hydrolyzed or transformed, and the benzyl protecting group on the nitrogen can be removed under various conditions, providing flexibility in the design of synthetic routes. This versatility allows for the incorporation of the this compound unit into a wide range of target molecules, including natural products and their analogues, as well as novel pharmaceutical candidates. Related phenylmalonic esters are recognized as versatile intermediates in the synthesis of pharmacologically active substances and other functional materials. nih.gov
Synthesis of Pharmaceutically Relevant Scaffolds
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of therapeutic agents. This compound serves as a key starting material for the construction of various pharmaceutically important heterocyclic systems. For instance, its derivatives can undergo cyclocondensation reactions to form pyrimidine-based structures, which are central to many drugs. The reaction of malonate derivatives with amidines or ureas is a classical method for pyrimidine (B1678525) synthesis. researchgate.net While direct examples with this compound are not extensively detailed in readily available literature, the chemical principles support its utility in creating substituted pyrimidines with potential biological activity.
Furthermore, malonate derivatives are employed in the synthesis of benzodiazepines, a class of psychoactive drugs. The condensation of ortho-phenylenediamines with β-dicarbonyl compounds, including malonic esters, is a known route to this important scaffold. rsc.org The presence of the benzylamino group in this compound offers a handle for further diversification of the resulting benzodiazepine (B76468) core, potentially leading to novel compounds with modulated pharmacological profiles.
The versatility of malonic acid esters in organic synthesis allows them to be precursors to a wide range of compounds, including those with anticonvulsant properties. For example, derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant activities. nih.gov The structural motif of a benzylamino group attached to a two-carbon unit with amide functionality is accessible from this compound, suggesting its potential as a starting material for novel anticonvulsant agents.
| Pharmaceutically Relevant Scaffold | General Synthetic Approach | Potential Application Areas |
| Substituted Pyrimidines | Cyclocondensation with amidines or ureas | Antivirals, Anticancer agents, Antibacterials |
| Benzodiazepines | Condensation with o-phenylenediamines | Anxiolytics, Sedatives, Anticonvulsants |
| N-Benzyl-2-aminopropanamide derivatives | Amidation and further modification | Anticonvulsants, Neuropathic pain |
Utility in the Preparation of Agrochemicals
The malonate structural motif is also present in various agrochemicals, including herbicides, fungicides, and plant growth regulators. Diethyl malonate and its derivatives are key intermediates in the synthesis of these compounds. For instance, certain malonic acid derivatives have been investigated for their ability to retard plant growth or increase crop yield. google.comgoogle.com While specific data on this compound in commercial agrochemicals is not prominent, its chemical nature makes it a suitable candidate for the synthesis of novel active ingredients.
The synthesis of some herbicides involves the reaction of substituted anilines with malonate derivatives. The benzylamino group in this compound could be a precursor to or a variation of the aniline (B41778) moiety in such syntheses, potentially leading to new herbicidal compounds with different selectivity and efficacy profiles.
Furthermore, certain heterocyclic compounds derived from malonates exhibit fungicidal activity. The ability to construct diverse heterocyclic systems from this compound opens up possibilities for the discovery of new antifungal agents for crop protection.
| Agrochemical Class | Potential Synthetic Route | Mode of Action/Application |
| Plant Growth Regulators | Synthesis of substituted malonyl monoanilides | Retardation or promotion of plant growth |
| Herbicides | Precursor to substituted anilines for reaction with malonates | Inhibition of plant-specific enzymes |
| Fungicides | Synthesis of bioactive heterocyclic scaffolds | Disruption of fungal cell processes |
Application in Total Synthesis of Natural Products and Bioactive Molecules
The total synthesis of complex natural products is a significant area of organic chemistry, often requiring versatile and stereochemically defined building blocks. This compound can serve as a precursor for the introduction of a protected amino acid-like fragment in the synthesis of alkaloids and other bioactive natural products.
Alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, often feature complex heterocyclic frameworks. The synthesis of these frameworks can be facilitated by the use of building blocks that already contain key functional groups. While direct applications of this compound in completed total syntheses are not widely reported, its potential as a starting material for key intermediates is recognized. For example, the synthesis of marine alkaloids like leucettamine B and C involves the construction of imidazolone (B8795221) rings, a transformation where aminomalonate derivatives could potentially be employed. researchgate.net
Biomimetic synthesis, which mimics the biosynthetic pathways of natural products, often utilizes simple and readily available precursors. engineering.org.cnnih.gov The structure of this compound resembles a protected amino acid, a fundamental building block in the biosynthesis of many peptides and alkaloids. This makes it an attractive starting material for biomimetic approaches to natural product synthesis.
| Class of Natural Product | Synthetic Strategy | Key Transformation |
| Alkaloids | Construction of nitrogen-containing heterocyclic cores | Cyclization, condensation reactions |
| Bioactive Peptides | Introduction of non-proteinogenic amino acid fragments | Peptide coupling, functional group manipulation |
| Marine Natural Products | Synthesis of unique heterocyclic systems | Ring formation, stereocontrolled reactions |
Contributions to Materials Chemistry and Separation Science
Beyond its applications in the life sciences, this compound and its derivatives have potential uses in the development of advanced materials and separation technologies.
Functionalization of Polymeric Materials with Malonate Units
The modification of polymer surfaces is crucial for a wide range of applications, including biomedical devices, sensors, and coatings. nih.gov Grafting functional molecules onto polymer backbones can dramatically alter their surface properties, such as hydrophilicity, biocompatibility, and reactivity. While specific studies on the grafting of this compound are not prevalent, the chemical functionalities present in the molecule make it a candidate for such modifications.
The amino group can be used as a point of attachment to polymers with reactive functional groups, such as those containing carboxylic acid chlorides or epoxides. Alternatively, the malonate moiety can be involved in polymerization reactions. For example, malonate polyesters have been synthesized and investigated for their chelating properties. rsc.orgnih.gov The incorporation of the benzylamino group could introduce additional functionalities and properties to such polymers.
| Polymer Modification Technique | Reactive Site on this compound | Resulting Polymer Properties |
| Grafting to polymer backbone | Amino group | Altered surface energy, biocompatibility, sites for further functionalization |
| Copolymerization | Malonate group (after conversion to a suitable monomer) | Introduction of chelating sites, modifiable backbone |
Development of Extractants for Metal Recovery Utilizing Malonamide (B141969) Derivatives
The recovery and separation of metals, particularly precious and rare earth elements, is of significant economic and environmental importance. Malonamides, which can be synthesized from malonate esters, are effective and selective extractants for various metal ions. The two amide carbonyl groups and the potential for substitution on the nitrogen atoms allow for the fine-tuning of their chelating properties.
The synthesis of malonamides typically involves the reaction of a malonate ester with an amine. Reacting this compound with a suitable amine would yield a malonamide with a benzylamino substituent at the central carbon. This substituent could influence the steric and electronic properties of the ligand, potentially leading to enhanced selectivity for specific metal ions. While the use of malonamides for the extraction of lanthanides and actinides is well-established, derivatives tailored for the selective recovery of precious metals from complex matrices are an active area of research.
| Target Metal Ions | Ligand Design Principle | Potential Advantages |
| Precious Metals (e.g., Gold, Platinum) | Introduction of soft donor atoms (e.g., sulfur) in the side chains | High affinity and selectivity for soft metal ions |
| Lanthanides and Actinides | Optimization of steric bulk and electronic effects of the N-substituents | Enhanced extraction efficiency and separation factors |
| Heavy Metals (e.g., Copper, Lead) | Incorporation of multiple chelating groups | High capacity and efficient removal from waste streams |
Advanced Spectroscopic and Chromatographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of Diethyl 2-(benzylamino)malonate. It provides detailed information about the hydrogen and carbon framework of the molecule. For the related compound, Diethyl benzylmalonate, the ¹H NMR spectrum shows characteristic signals for the ethyl groups, a CH-CH₂ group, and a monosubstituted aromatic ring. newdrugapprovals.org The ¹³C NMR spectrum of Diethyl benzylmalonate further supports its structure with nine distinct peaks, indicating a degree of molecular symmetry. newdrugapprovals.org
| Compound | Technique | Key Observations | Reference |
|---|---|---|---|
| Diethyl benzylmalonate | ¹H NMR | Signals for ethyl groups, a CH-CH₂ group, and a monosubstituted aromatic ring. | newdrugapprovals.org |
| Diethyl benzylmalonate | ¹³C NMR | Nine peaks, suggesting some molecular symmetry. | newdrugapprovals.org |
| Malonyl-linked Glycoconjugates of N-(2-aminoethyl)glycine | 2D NOESY | Used to attempt assignment of cis/trans rotamers. | beilstein-journals.org |
| Malonyl-linked Glycoconjugates of N-(2-aminoethyl)glycine | Temperature-Dependent ¹H NMR | Determined coalescence temperatures and rotational energy barriers for rotamers. | beilstein-journals.org |
The presence of the benzylamino group introduces the possibility of rotamers, or conformational isomers, that can be studied using dynamic NMR (DNMR) spectroscopy. By varying the temperature, it is possible to observe the coalescence of NMR signals corresponding to different rotamers. This allows for the calculation of the energy barrier to rotation (ΔG‡). In a study of related PNA-based glycopeptoids, temperature-dependent ¹H NMR experiments were conducted to determine the coalescence temperatures of rotamers, which were found to be between 90–95 °C. beilstein-journals.org From these experiments, the rotational energy barriers were calculated to be in the range of 17.9–18.3 kcal/mol, which is consistent with values for other PNA derivatives. beilstein-journals.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of this compound, providing critical information for its identification and structural elucidation.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For Diethyl 2-(benzyloxycarbonylamino)malonate, a closely related compound, the computed molecular weight is 309.31 g/mol . nih.gov The exact mass is a critical piece of data for confirming the identity of a synthesized compound.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of ions. In studies of 2-substituted diethyl malonate derivatives, a characteristic fragmentation is the loss of the diethyl malonate moiety (M-159). mdpi.com The fragmentation patterns are highly dependent on the substituents on the malonate. mdpi.com For instance, the presence of an ortho-methyl group versus a para-methyl group on a benzyl (B1604629) substituent leads to profoundly different fragmentation patterns. mdpi.com The fragmentation of protonated benzylamines, studied by ESI-tandem mass spectrometry, often begins with the loss of ammonia (B1221849) (NH₃). nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for separating and identifying volatile compounds. nist.govnist.gov It can be effectively employed to monitor the progress of reactions involving this compound and to assess the conversion of reactants to products. The NIST WebBook provides GC-MS data for the parent compound, Diethyl malonate, which serves as a reference for analyzing its derivatives. nist.govnist.gov In the analysis of 2-substituted diethyl malonates, GC-MS at 70 eV is a standard method for obtaining electron impact mass spectra. mdpi.com
| Compound/Derivative Class | Technique | Key Findings | Reference |
|---|---|---|---|
| 2-Substituted Diethyl Malonates | Electron Impact Mass Spectrometry | Characteristic loss of the diethyl malonate moiety (M-159). Fragmentation is highly sensitive to substituents. | mdpi.com |
| Protonated Benzylamines | ESI-Tandem Mass Spectrometry | Initial loss of NH₃ is a common fragmentation pathway. | nih.gov |
| Diethyl malonate | GC-MS | Reference data available in the NIST WebBook. | nist.govnist.gov |
| Diethyl benzylmalonate | Mass Spectrometry | Molecular ion at m/z 250, base peak at m/z 91 (benzyl group), and a peak at m/z 205 (loss of an ethoxy group). | newdrugapprovals.org |
Advanced Chromatographic Techniques
In the research and development of "this compound" and its related compounds, advanced chromatographic techniques are indispensable for ensuring the purity of synthetic products and for the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) represent powerful tools for both analytical and preparative-scale separations.
Preparative and Analytical High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of valuable products within the chemical and pharmaceutical industries. warwick.ac.uk Its application ranges from micro-purification for structure elucidation to isolating gram quantities for further testing. warwick.ac.uk For compounds like this compound, which may be synthesized alongside various impurities, HPLC offers a high-resolution method for achieving high purity.
Analytical HPLC serves to determine the qualitative and quantitative purity of a sample. warwick.ac.uk The goal is to achieve reliable and accurate results, focusing on parameters like resolution, peak width, and peak symmetry. warwick.ac.uk For instance, the purity of a synthesized batch of a malonate derivative can be assessed by HPLC to ensure it meets the required quality, such as a purity of not less than 95% by area.
Preparative HPLC is employed when the goal is to isolate and purify a specific compound from a mixture. warwick.ac.uk This is a scalable process; a method developed on an analytical column can be scaled up to a preparative column to handle larger sample loads. warwick.ac.uklcms.cz For example, a method might be developed on an analytical column (e.g., 4.6 x 150 mm) and then scaled to a preparative column to purify larger quantities. lcms.cz This is particularly useful for separating target compounds from reaction side-products or for isolating specific isomers. lcms.cznih.gov The process often involves collecting fractions as they elute from the detector and then re-analyzing these fractions to confirm their purity. lcms.cznih.gov
While specific HPLC methods for this compound are not extensively detailed in the provided search results, the principles for purifying similar malonate derivatives are well-established. A typical reverse-phase HPLC method for a malonate compound might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
Table 1: Illustrative HPLC Parameters for Malonate Derivative Analysis & Purification
This table outlines typical conditions that could be adapted for the analysis and purification of this compound, based on methods for similar compounds.
| Parameter | Analytical HPLC | Preparative HPLC | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 50 x 250 mm | Purity check vs. Isolation |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Acetic Acid | Elution of the compound |
| Flow Rate | 1.0 mL/min | 20-100 mL/min | Speed of analysis/purification |
| Detection | UV at 254 nm | UV at 254 nm | Compound detection |
| Sample Load | µg range | mg to g range | Amount of compound processed |
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable to chiral derivatives)
While "this compound" itself is not chiral, its derivatives can be. The synthesis of molecules with specific stereochemistry is a significant area of pharmaceutical research, as enantiomers can have vastly different biological effects. nih.gov For instance, palladium-catalyzed coupling reactions can be used to generate axial chirality in malonate derivatives. The separation of these chiral molecules (enantiomers) requires specialized techniques, as they possess identical physicochemical properties and cannot be resolved using standard achiral chromatography. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming traditional HPLC in terms of speed and efficiency. chromatographyonline.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. nih.govchromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for the use of higher mobile phase velocities without compromising chromatographic efficiency, leading to significantly faster analysis times. nih.govchromatographyonline.com
For chiral separations, SFC is used in conjunction with a Chiral Stationary Phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are the most popular and effective for resolving a wide range of enantiomers. chromatographyonline.comfagg.be The addition of organic modifiers, like methanol (B129727) or ethanol (B145695), to the CO₂ mobile phase is crucial for adjusting elution strength and ensuring the deactivation of active sites on the stationary phase surface. chromatographyonline.com
The applicability of SFC for chiral derivatives of this compound would involve synthesizing a racemic mixture of such a derivative and then developing an SFC method to separate the enantiomers. This process would include screening various chiral columns and optimizing the mobile phase composition (CO₂ and modifier ratio) to achieve baseline resolution. chromatographyonline.com
Table 2: General Parameters for Chiral SFC Method Development
This table provides a general outline of the parameters considered when developing a chiral SFC separation method for a malonate derivative.
| Parameter | Description | Example | Purpose |
| Primary Mobile Phase | Supercritical Fluid | Carbon Dioxide (CO₂) | Main eluent with low viscosity |
| Modifier | Organic Solvent | Methanol, Ethanol | Adjusts elution strength |
| Chiral Stationary Phase | Column with a chiral selector | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Enables enantiomeric recognition |
| Back Pressure Regulator | Maintains supercritical state | >7.38 MPa for CO₂ | Ensures fluid remains supercritical |
| Temperature | Column/Oven Temperature | 30-40 °C | Affects selectivity and efficiency |
| Detection | UV or Mass Spectrometry (MS) | UV, MS/MS | Analyte detection and identification |
Computational and Theoretical Chemistry Investigations of Diethyl 2 Benzylamino Malonate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying organic molecules. jocpr.comresearchgate.net It is used to investigate electronic structure, predict spectroscopic data, and map out reaction pathways.
Electronic Structure and Bonding Analysis
DFT calculations are employed to model the electronic landscape of diethyl 2-(benzylamino)malonate. Key aspects of this analysis include the determination of molecular orbitals, charge distribution, and electrostatic potential.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For a molecule like this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed around the electron-withdrawing carbonyl groups of the malonate moiety, marking them as the likely sites for nucleophilic attack. jocpr.comresearchgate.net The energy gap between the HOMO and LUMO (ΔEgap) is a key indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir
Electron Density and Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This reveals the polarity of bonds and the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule. In this compound, a negative potential would be expected around the oxygen and nitrogen atoms, while the carbonyl carbons and the acidic α-hydrogen would exhibit a positive potential. ijcce.ac.ir This information is critical for predicting intermolecular interactions and sites of protonation.
An illustrative table of typical DFT-calculated electronic properties for a malonate derivative is shown below.
| Property | Illustrative Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates energy of the lowest energy unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. ijcce.ac.ir |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT provides a robust framework for predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.
Vibrational Frequencies (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. For this compound, characteristic frequencies would include C=O stretching in the ester groups (~1730-1750 cm⁻¹), N-H bending, C-N stretching, and various vibrations associated with the benzene (B151609) ring. Comparing calculated spectra with experimental ones can confirm the molecular structure and identify specific conformers. ijcce.ac.ir
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for predicting nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical chemical shifts can be obtained. ijcce.ac.irnih.gov These predictions, when scaled and compared with experimental data, can unambiguously assign signals to specific atoms, which is particularly useful for complex structures or for distinguishing between isomers. rsc.orgcomporgchem.com Machine learning techniques are also being integrated with DFT results to enhance the accuracy of chemical shift predictions. nih.govnih.gov
Below is an illustrative comparison of predicted and experimental NMR chemical shifts for a compound structurally similar to this compound.
| Atom | Predicted ¹³C Shift (ppm) (Illustrative) | Experimental ¹³C Shift (ppm) (Illustrative) newdrugapprovals.org | Predicted ¹H Shift (ppm) (Illustrative) | Experimental ¹H Shift (ppm) (Illustrative) newdrugapprovals.org |
| Carbonyl C | 169.5 | 169.0 | - | - |
| Alpha-Carbon (CH) | 58.0 | 57.5 | 3.8 | 3.75 |
| Benzyl (B1604629) CH₂ | 52.0 | 51.8 | 4.0 | 3.95 |
| Aromatic C (ipso) | 138.0 | 137.8 | - | - |
| Aromatic C (ortho) | 129.0 | 128.8 | 7.3 | 7.28 |
| Ester O-CH₂ | 62.5 | 62.1 | 4.2 | 4.18 |
| Ester CH₃ | 14.2 | 14.1 | 1.3 | 1.25 |
Mechanistic Pathway Elucidation and Transition State Analysis
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. The synthesis of this compound can be envisioned through several routes, such as the reductive amination of diethyl 2-oxomalonate with benzylamine (B48309) or the nucleophilic substitution of diethyl 2-bromomalonate with benzylamine.
A likely synthetic route involves a two-step sequence: a Knoevenagel condensation of benzaldehyde (B42025) with diethyl malonate, followed by the reduction of the resulting diethyl 2-benzylidenemalonate intermediate. acs.orgacs.org Alternatively, a direct reductive amination of a keto-ester with an amine can be employed. nih.govorganic-chemistry.org
DFT can be used to:
Identify Intermediates and Transition States: By locating stationary points on the potential energy surface, stable intermediates and high-energy transition states can be characterized. newdrugapprovals.org For instance, in a reductive amination pathway, DFT can model the formation of a carbinolamine or iminium ion intermediate. acs.orgnih.gov
Molecular Dynamics (MD) Simulations
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
Conformational Analysis and Intermolecular Interactions
This compound possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore this conformational space.
Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvents or biological receptors. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze hydrogen bonding patterns, solvation energies, and the structure of the solvent shell around the molecule. For example, the N-H group and the carbonyl oxygens are potential sites for hydrogen bonding, which would be explicitly modeled in an MD simulation. nih.gov Steered molecular dynamics can even be used to simulate the process of a ligand binding to or unbinding from a receptor site. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their properties, such as reactivity. This approach is focused on identifying which chemical features govern a particular outcome.
For a series of derivatives of this compound, a QSAR model could be developed to predict their chemical reactivity. The process would involve:
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies from DFT), steric descriptors (e.g., molecular volume, surface area), and lipophilic descriptors (e.g., log P). nih.gov
Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to create a mathematical equation that correlates a subset of these descriptors with an experimentally measured reactivity parameter (e.g., the rate constant for hydrolysis or for a specific synthetic reaction). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation and by using an external set of compounds not included in the model's training. nih.govnih.gov
A successful QSAR model can provide valuable insights into the factors driving reactivity. For instance, it might reveal that the rate of a reaction is primarily influenced by the electronic charge on the nitrogen atom and the steric bulk of substituents on the phenyl ring. Such models can then be used to predict the reactivity of new, unsynthesized derivatives, guiding experimental efforts.
Q & A
Q. What are the standard synthetic routes for preparing Diethyl 2-(benzylamino)malonate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:
- Alkylation Route : React diethyl malonate with a benzylamino-substituted alkyl halide (e.g., benzyl bromide derivative) in a polar aprotic solvent (e.g., DMF) using NaH as a base. Reaction conditions: 80–100°C, 12–24 hours, under inert atmosphere .
- Michael Addition : Utilize acrylonitrile or similar electrophiles with diethyl malonate in the presence of chiral catalysts (e.g., L-proline) for enantioselective synthesis. Optimal conditions include pyridine as solvent, 35°C, and 48-hour reaction time for improved yield (74%) and enantiomeric excess (79%) .
Post-synthesis, purity is confirmed via 1H/13C NMR and HRMS , while chiral HPLC assesses enantiomeric ratios .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy : 1H NMR (δ 1.2–1.4 ppm for ethyl esters, δ 4.2–4.4 ppm for malonate protons, δ 7.2–7.4 ppm for benzyl aromatic protons) and 13C NMR (δ 14–63 ppm for ester carbons, δ 125–140 ppm for aromatic carbons) .
- Mass Spectrometry : HRMS (ESI) calculates exact mass (e.g., C14H17NO4: 263.1158) to confirm molecular ion peaks .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) evaluates purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselective synthesis of this compound?
- Methodological Answer : Key parameters include:
- Catalyst Loading : 20–40 mol% L-proline improves enantioselectivity by stabilizing transition states via hydrogen bonding .
- Solvent Effects : Polar aprotic solvents (e.g., pyridine) enhance nucleophilicity of intermediates, while lower temperatures (e.g., 35°C) reduce racemization .
- Molar Ratios : A 1:1.2 ratio of diethyl malonate to acrylonitrile minimizes side reactions (e.g., dimerization) .
- Kinetic Resolution : Monitor reaction progress via TLC and quench at maximum enantiomeric excess to prevent back-reaction .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Purity Validation : HPLC-MS ensures >95% purity; trace metal analysis (ICP-MS) rules out catalyst residues affecting bioactivity .
- Structure-Activity Relationship (SAR) Studies : Compare halogen-substituted analogs (e.g., bromo vs. chloro derivatives) to isolate electronic effects on activity .
Q. How can computational methods predict the reactivity of this compound in complex syntheses?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions (e.g., benzylamino vs. ester reactivity) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent/base combinations for new transformations .
Data Analysis & Mechanistic Questions
Q. What analytical techniques are critical for studying reaction mechanisms involving this compound?
- Methodological Answer :
- In Situ IR Spectroscopy : Tracks carbonyl group transformations during alkylation or hydrolysis .
- Kinetic Isotope Effects (KIE) : Deuterated malonate esters (e.g., CD3 groups) reveal rate-determining steps in nucleophilic substitutions .
- X-ray Crystallography : Resolves stereochemistry of intermediates (e.g., enolate structures) in asymmetric syntheses .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?
- Methodological Answer :
- Halogen Effects : Bromine at the benzyl position enhances electrophilicity, improving binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- Ester vs. Amide Groups : Replacing ethyl esters with tert-butyl groups increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive analogs .
- SAR Tables : Quantify IC50 shifts (e.g., 4-bromo derivative: IC50 = 1.2 µM vs. 4-chloro: IC50 = 3.8 µM against S. aureus) .
Contradiction & Reproducibility
Q. Why do yields vary across studies using similar synthetic protocols?
- Methodological Answer :
- Impurity Sources : Trace moisture in solvents deactivates NaH, reducing alkylation efficiency. Use molecular sieves or anhydrous solvents .
- Scale Effects : Milligram-scale reactions may have heat/mass transfer limitations vs. gram-scale. Optimize stirring rate and reactor design .
- Catalyst Aging : L-Proline stored improperly (e.g., humidity) loses enantioselectivity. Use fresh batches and argon-flushed vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
